4-{2-Phenyl-6-[4-(propionyloxy)phenyl]-4-pyrimidinyl}phenyl propionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{2-Phenyl-6-[4-(propionyloxy)phenyl]-4-pyrimidinyl}phenyl propionate, also known as PPARδ agonist GW501516, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including medical research and sports performance enhancement.
Wirkmechanismus
GW501516 works by activating the peroxisome proliferator-activated receptor delta (4-{2-Phenyl-6-[4-(propionyloxy)phenyl]-4-pyrimidinyl}phenyl propionateδ), a nuclear receptor that plays a crucial role in the regulation of various metabolic processes. Activation of 4-{2-Phenyl-6-[4-(propionyloxy)phenyl]-4-pyrimidinyl}phenyl propionateδ leads to an increase in the expression of genes involved in the oxidation of fatty acids, glucose metabolism, and mitochondrial biogenesis, resulting in an increase in energy production and endurance.
Biochemical and Physiological Effects
GW501516 has been shown to have various biochemical and physiological effects, including an increase in energy production, an increase in endurance, and an improvement in muscle function. GW501516 has also been shown to have potential therapeutic effects on various diseases, including diabetes, obesity, and cardiovascular diseases.
Vorteile Und Einschränkungen Für Laborexperimente
GW501516 has several advantages for lab experiments, including its high potency and selectivity, which make it an ideal tool for studying the role of 4-{2-Phenyl-6-[4-(propionyloxy)phenyl]-4-pyrimidinyl}phenyl propionateδ in various metabolic processes. However, GW501516 also has some limitations, including its potential to cause adverse effects in humans, which limits its use in clinical trials.
Zukünftige Richtungen
There are several future directions for the research on GW501516, including the development of more potent and selective 4-{2-Phenyl-6-[4-(propionyloxy)phenyl]-4-pyrimidinyl}phenyl propionateδ agonists, the investigation of the long-term effects of GW501516 on human health, and the exploration of the potential therapeutic applications of GW501516 in various diseases. Additionally, further research is needed to fully understand the mechanism of action of GW501516 and its effects on various metabolic processes.
Conclusion
In conclusion, GW501516 is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including medical research and sports performance enhancement. GW501516 works by activating the peroxisome proliferator-activated receptor delta (4-{2-Phenyl-6-[4-(propionyloxy)phenyl]-4-pyrimidinyl}phenyl propionateδ), leading to an increase in energy production, endurance, and an improvement in muscle function. While GW501516 has several advantages for lab experiments, it also has some limitations, including its potential to cause adverse effects in humans. There are several future directions for the research on GW501516, including the development of more potent and selective 4-{2-Phenyl-6-[4-(propionyloxy)phenyl]-4-pyrimidinyl}phenyl propionateδ agonists and the investigation of the long-term effects of GW501516 on human health.
Synthesemethoden
GW501516 is synthesized through a multistep process that involves the reaction of 2-bromo-4-methylpyridine with 4-(propionyloxy)benzaldehyde followed by the reaction of the resulting compound with 2-phenyl-6-(4-pyrimidinyl)-4(3H)-pyrimidinone. The final product is obtained through the reaction of the intermediate compound with phenyl propionic acid chloride.
Wissenschaftliche Forschungsanwendungen
GW501516 has been extensively studied for its potential applications in various fields, including medical research and sports performance enhancement. In medical research, GW501516 has been shown to have potential therapeutic effects on various diseases, including diabetes, obesity, and cardiovascular diseases. In sports performance enhancement, GW501516 has been shown to increase endurance and improve muscle function.
Eigenschaften
Produktname |
4-{2-Phenyl-6-[4-(propionyloxy)phenyl]-4-pyrimidinyl}phenyl propionate |
---|---|
Molekularformel |
C28H24N2O4 |
Molekulargewicht |
452.5 g/mol |
IUPAC-Name |
[4-[2-phenyl-6-(4-propanoyloxyphenyl)pyrimidin-4-yl]phenyl] propanoate |
InChI |
InChI=1S/C28H24N2O4/c1-3-26(31)33-22-14-10-19(11-15-22)24-18-25(30-28(29-24)21-8-6-5-7-9-21)20-12-16-23(17-13-20)34-27(32)4-2/h5-18H,3-4H2,1-2H3 |
InChI-Schlüssel |
OAYCMPUYYBYIDL-UHFFFAOYSA-N |
SMILES |
CCC(=O)OC1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)OC(=O)CC |
Kanonische SMILES |
CCC(=O)OC1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)OC(=O)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.